2-methoxy-5-(1H-pyrazol-1-yl)benzenesulfonyl chloride
Overview
Description
Mechanism of Action
Target of Action
Similar compounds with a pyrazole group have been known to interact with various enzymes and receptors .
Mode of Action
Compounds with a pyrazole group often act via nucleophilic substitution or free radical reactions . The sulfonyl chloride group is highly reactive and can undergo substitution reactions with nucleophiles, leading to various downstream effects.
Biochemical Pathways
Pyrazole derivatives have been implicated in a variety of biochemical pathways, including those involved in inflammation and cancer .
Pharmacokinetics
The compound’s molecular weight (27271 g/mol) suggests that it may have good bioavailability, as compounds with a molecular weight under 500 g/mol generally have better absorption and distribution .
Result of Action
Similar compounds have shown various biological activities, including anti-inflammatory, anticonvulsant, and antitumor activities .
Biochemical Analysis
Biochemical Properties
2-methoxy-5-(1H-pyrazol-1-yl)benzenesulfonyl chloride plays a significant role in biochemical reactions, particularly as a reagent in the synthesis of sulfonamide derivatives . It interacts with various enzymes and proteins, often acting as an inhibitor or activator depending on the context of the reaction. For instance, it has been observed to interact with enzymes involved in the sulfonation process, where it can modify the activity of these enzymes by binding to their active sites . This interaction can lead to changes in the enzyme’s conformation and activity, thereby influencing the overall biochemical pathway.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism . In particular, this compound can modulate the activity of key signaling molecules, leading to alterations in cell proliferation, differentiation, and apoptosis. Additionally, it can affect the expression of genes involved in metabolic pathways, thereby impacting cellular energy production and utilization .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules . It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. This compound can also influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of target genes . These molecular interactions are crucial for understanding the compound’s overall biochemical and cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties . Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific environmental conditions such as high temperature or pH extremes . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular function, including changes in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At lower doses, the compound may exhibit beneficial effects such as enzyme inhibition or activation, leading to desired biochemical outcomes. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, where the compound’s impact becomes significantly pronounced beyond a certain dosage level .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization within the cell . It can affect metabolic flux and alter the levels of specific metabolites, thereby influencing the overall metabolic state of the cell . Understanding these pathways is essential for elucidating the compound’s role in cellular metabolism and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments, influencing its activity and function . The compound’s distribution can also affect its bioavailability and efficacy in therapeutic applications.
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which are crucial for its activity and function . Targeting signals and post-translational modifications can direct the compound to specific compartments or organelles within the cell, where it can exert its biochemical effects . Understanding these localization mechanisms is essential for optimizing the compound’s therapeutic potential and minimizing off-target effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-5-(1H-pyrazol-1-yl)benzenesulfonyl chloride typically involves the reaction of this compound with chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent decomposition of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-5-(1H-pyrazol-1-yl)benzenesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide or acetonitrile at moderate temperatures.
Suzuki-Miyaura Coupling: This reaction requires a palladium catalyst, a base (such as potassium carbonate), and an organoboron reagent.
Major Products
Substitution Reactions: The major products are sulfonamides, sulfonate esters, and sulfonate thioesters, depending on the nucleophile used.
Coupling Reactions: The major products are biaryl compounds formed through the coupling of the aryl group with the organoboron reagent.
Scientific Research Applications
2-methoxy-5-(1H-pyrazol-1-yl)benzenesulfonyl chloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: This compound can be used to modify biomolecules, such as proteins and peptides, through sulfonylation reactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
5-methoxy-2-(1H-pyrazol-1-yl)benzaldehyde: This compound has a similar structure but lacks the sulfonyl chloride group, making it less reactive in nucleophilic substitution reactions.
2-methyl-5-(1H-pyrazol-1-yl)benzenesulfonyl chloride: This compound has a methyl group instead of a methoxy group, which can affect its reactivity and solubility.
Uniqueness
2-methoxy-5-(1H-pyrazol-1-yl)benzenesulfonyl chloride is unique due to the presence of both the methoxy and sulfonyl chloride groups, which confer distinct reactivity and versatility in chemical synthesis. The combination of these functional groups allows for a wide range of chemical transformations and applications in various fields.
Properties
IUPAC Name |
2-methoxy-5-pyrazol-1-ylbenzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O3S/c1-16-9-4-3-8(13-6-2-5-12-13)7-10(9)17(11,14)15/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUDGOSQVGJNNQS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C=CC=N2)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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